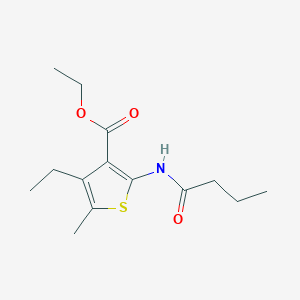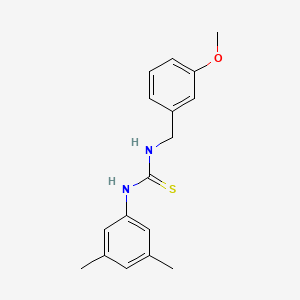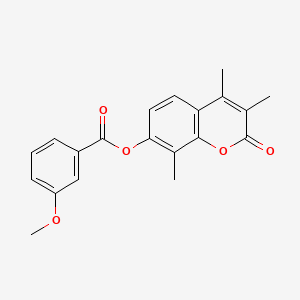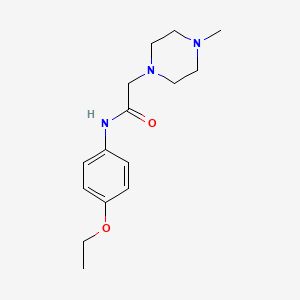![molecular formula C16H21NO B5745213 2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
2-[(2-naphthylmethyl)(propyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-naphthylmethyl)(propyl)amino]ethanol, also known as NPE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of beta-adrenergic blocking agents, which are commonly used in the treatment of cardiovascular diseases. NPE has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-[(2-naphthylmethyl)(propyl)amino]ethanol involves its ability to block beta-adrenergic receptors, which are responsible for the regulation of heart rate and blood pressure. By blocking these receptors, 2-[(2-naphthylmethyl)(propyl)amino]ethanol reduces the workload on the heart, which leads to a decrease in blood pressure and heart rate. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol also inhibits the production of inflammatory cytokines, which makes it useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-[(2-naphthylmethyl)(propyl)amino]ethanol has been found to possess several biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate, which makes it useful in the treatment of hypertension and angina. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
2-[(2-naphthylmethyl)(propyl)amino]ethanol has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a potent beta-adrenergic blocking agent, which makes it useful in the treatment of cardiovascular diseases. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(2-naphthylmethyl)(propyl)amino]ethanol is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research of 2-[(2-naphthylmethyl)(propyl)amino]ethanol. One of the directions is to explore its potential as a treatment for inflammatory diseases such as arthritis. Another direction is to investigate its potential as a treatment for cardiovascular diseases such as hypertension and angina. In addition, further studies could be conducted to investigate the mechanism of action of 2-[(2-naphthylmethyl)(propyl)amino]ethanol and its effects on various biological systems.
Conclusion:
In conclusion, 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a chemical compound that has been extensively studied in the field of pharmacology due to its unique properties. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research. 2-[(2-naphthylmethyl)(propyl)amino]ethanol has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a promising compound that has the potential to be used in the treatment of various diseases.
合成方法
The synthesis of 2-[(2-naphthylmethyl)(propyl)amino]ethanol is a complex process that involves several steps. The first step involves the reaction of 2-naphthylmethyl chloride with propylamine to form 2-naphthylmethylpropylamine. This intermediate is then reacted with ethylene oxide to obtain 2-[(2-naphthylmethyl)(propyl)amino]ethanol. The overall yield of this process is around 50%, making it a suitable method for the production of 2-[(2-naphthylmethyl)(propyl)amino]ethanol in small quantities.
科学研究应用
2-[(2-naphthylmethyl)(propyl)amino]ethanol has been extensively studied in the field of pharmacology and has been found to possess several beneficial properties. It has been shown to act as a potent beta-adrenergic blocking agent, which makes it useful in the treatment of cardiovascular diseases such as hypertension and angina. In addition, 2-[(2-naphthylmethyl)(propyl)amino]ethanol has also been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[naphthalen-2-ylmethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-9-17(10-11-18)13-14-7-8-15-5-3-4-6-16(15)12-14/h3-8,12,18H,2,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBNBRGTFDKXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)

![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)



![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

